molecular formula C14H24N6O2S3 B12316328 Biotin-SS-azide

Biotin-SS-azide

Cat. No.: B12316328
M. Wt: 404.6 g/mol
InChI Key: CMWHTSPPRPEKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-SS-azide is synthesized through a series of chemical reactions involving the introduction of azide and disulfide groups to a biotin molecule. The azide group is typically introduced via azidation reactions, while the disulfide bond is formed through oxidation of thiol groups. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the synthesis of intermediate compounds, followed by their sequential reactions to form the final product. The compound is then purified and tested for purity and stability before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Biotin-SS-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Biotin-SS-azide is unique due to its cleavable disulfide bond and azide group, which provide high reactivity and versatility. Similar compounds include:

Properties

Molecular Formula

C14H24N6O2S3

Molecular Weight

404.6 g/mol

IUPAC Name

N-[2-(2-azidoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)

InChI Key

CMWHTSPPRPEKSH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.